N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine
Overview
Description
“N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine” is a chemical compound with the molecular formula C12H26N2 . It is also known by its IUPAC name, N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-propanamine . The compound has a molecular weight of 198.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H26N2/c1-4-12-7-5-6-9-14(12)10-8-13-11(2)3/h11-13H,4-10H2,1-3H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine” is a liquid at room temperature .
Scientific Research Applications
Electrochemical Applications
- Electrochemical Oxidation of Amines: The study by Sato et al. (2018) discusses how nitroxyl radicals like TEMPO can electro-oxidize amines, including isopropylamine. A synthesized catalyst, nortropine N-oxyl (NNO), was used to investigate the electrolytic oxidation effect on amines and demonstrated potential as an electrochemical sensor for amine compounds, including isopropylamine derivatives (Sato et al., 2018).
Organic Chemistry and Synthesis
- Absolute Configuration and Optical Rotatory Dispersion: Beyerman et al. (2010) established the absolute configuration of optically active 2-ethylpiperidine, discussing its optical rotatory dispersion (ORD) in connection with a sector rule for N-nitrosoamines (Beyerman et al., 2010).
- One-Pot Synthesis of Heterocyclic Compounds: Rozentsveig et al. (2013) described a method for synthesizing N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, involving reactions with compounds similar to 2-ethylpiperidine (Rozentsveig et al., 2013).
- Synthesis and Structure of Tryptamine Derivatives: Laban et al. (2023) conducted a study on the synthesis and structure of 4-hydroxy-N-isopropyltryptamine and its precursors, relevant to isopropylamine derivatives (Laban et al., 2023).
Chemical Properties and Reactivity
- Structural Characterization of Isothiazolopyridines: Karczmarzyk and Malinka (2008) studied the molecular structures of isothiazolopyridines, providing insights into the reactivity and properties of compounds related to 2-ethylpiperidine (Karczmarzyk & Malinka, 2008).
- Isoxazolidine Synthesis via Copper-Catalyzed Aminooxygenation: Karyakarte et al. (2012) detailed a method for synthesizing isoxazolidines, involving copper-catalyzed aminooxygenation of hydroxylamines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl radical (TEMPO), which is relevant to the chemistry of isopropylamine derivatives (Karyakarte et al., 2012).
Additional Studies
- Molecular Structures of Piperidine Derivatives: Research by Dega-Szafran et al. (2013) on the molecular structures of N-ethylpiperidine betaine hydrate and its complex with squaric acid offers insights into the structural properties of piperidine derivatives, which are chemically related to 2-ethylpiperidine (Dega-Szafran et al., 2013).
- Preparation of Piperidine Carboxylate Compounds: Kong et al. (2011) discussed the preparation of ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate, which is relevant to the chemical manipulation and potential applications of piperidine derivatives (Kong et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-[2-(2-ethylpiperidin-1-yl)ethyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-4-12-7-5-6-9-14(12)10-8-13-11(2)3/h11-13H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHGLJRVGDKWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672430 | |
Record name | N-[2-(2-Ethylpiperidin-1-yl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine | |
CAS RN |
933738-34-2 | |
Record name | N-[2-(2-Ethylpiperidin-1-yl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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